molecular formula C13H19NO B3163402 2-[(4-Methylphenoxy)methyl]piperidine CAS No. 883547-88-4

2-[(4-Methylphenoxy)methyl]piperidine

Cat. No.: B3163402
CAS No.: 883547-88-4
M. Wt: 205.3 g/mol
InChI Key: GZFNPIWUACLBJW-UHFFFAOYSA-N
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Description

2-[(4-Methylphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFNPIWUACLBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Positioning Within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of medicinal chemistry. The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals. researchgate.netwikipedia.org

The compound 2-[(4-Methylphenoxy)methyl]piperidine is a disubstituted piperidine derivative. Its structure is characterized by:

A piperidine scaffold , which provides a three-dimensional framework and a basic nitrogen atom capable of forming ionic bonds.

A phenoxymethyl (B101242) group attached at the 2-position of the piperidine ring. This group consists of a phenyl ring and a methyl group linked via an ether bond.

Role of the Piperidine Scaffold in Contemporary Chemical Biology

The piperidine (B6355638) scaffold is considered a "privileged" structure in contemporary chemical biology and drug discovery. researchgate.net This designation is due to its frequent appearance in molecules that exhibit a wide range of biological activities. nih.gov Its structural and chemical properties make it an ideal building block for designing new drugs. researchgate.netnih.gov

Key attributes of the piperidine scaffold include:

Structural Versatility : The saturated, non-planar chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents in either axial or equatorial positions. wikipedia.org This stereochemical control is crucial for optimizing binding affinity to specific biological targets. thieme-connect.comthieme-connect.com

Physicochemical Modulation : The presence of the nitrogen atom allows for the modulation of properties such as basicity (pKa) and lipophilicity (LogP). These parameters are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing chiral centers into the piperidine ring can further refine these properties. thieme-connect.com

Broad Biological Activity : Piperidine derivatives are integral to more than twenty classes of pharmaceuticals and have been developed for a multitude of therapeutic applications. nih.gov

The diverse pharmacological activities associated with the piperidine scaffold are summarized in the table below.

Therapeutic Area Examples of Biological Activity Reference
OncologyAnticancer, Antineoplastic researchgate.net
Infectious DiseasesAntiviral, Antimalarial, Antimicrobial, Antifungal researchgate.net
Neurology & PsychiatryAnalgesic, Anti-Alzheimer, Antipsychotic researchgate.netijnrd.org
CardiovascularAntihypertension, Anticoagulant researchgate.netijnrd.org
InflammationAnti-inflammatory researchgate.net

Overview of Research Trajectories for Phenoxymethylpiperidine Derivatives

Strategies for the Construction of the 2-Substituted Piperidine Core

The formation of the 2-substituted piperidine ring is a critical step that can be achieved through various synthetic routes. These strategies generally involve either the formation of the heterocyclic ring from an acyclic precursor (cyclization) or the modification of a pre-existing ring.

Ring-closing reactions are a fundamental approach to piperidine synthesis. One prominent method is the double reductive amination of a 1,5-dicarbonyl compound. rsc.orgnih.gov In a hypothetical synthesis tailored for this compound, an appropriate 1,5-keto-aldehyde could undergo a cascade reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form the piperidine ring. rsc.orgnih.gov

Another powerful technique is the intramolecular hydroamination of unsaturated amines, which can be catalyzed by various metals. For instance, the cyclization of an amino-alkene can directly yield the piperidine scaffold. Furthermore, ring-closing metathesis (RCM) has emerged as a versatile tool for constructing cyclic amines, including piperidines, from acyclic diene precursors. researchgate.net

A summary of potential ring-closing strategies is presented below.

Reaction Type Precursor Key Reagents/Catalysts Description
Double Reductive Amination1,5-Dicarbonyl CompoundPrimary Amine, NaBH(OAc)₃A cascade reaction involving the formation of two imine/enamine intermediates followed by reduction to form the piperidine ring. rsc.orgnih.gov
Intramolecular HydroaminationAmino-alkene/alkyneAcid or Metal CatalystCyclization of an amine onto a tethered unsaturated bond to form the N-heterocycle.
Ring-Closing Metathesis (RCM)Acyclic DieneGrubbs' or Schrock's CatalystA metathesis reaction that forms a cyclic alkene from an acyclic diene, which can then be reduced to the piperidine. researchgate.net

The phenoxymethyl (B101242) group can be introduced either before or after the formation of the piperidine ring. A common and effective method for forming the ether linkage is the Williamson ether synthesis. jk-sci.comfrancis-press.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In one potential pathway, commercially available 2-piperidine methanol (B129727) can be used as the starting material. The hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic p-cresol (B1678582) derivative, such as 4-methylphenyl bromide or tosylate, to form the desired ether bond via an SN2 mechanism. jk-sci.comfrancis-press.com

Retrosynthetic Approach via Williamson Ether Synthesis:

  • Target: this compound
  • Disconnection: Ether linkage (C-O bond)
  • Precursors: 2-(Hydroxymethyl)piperidine (or its alkoxide) and a 4-methylphenyl electrophile (e.g., 4-methylphenyl bromide).
  • Alternatively, the synthesis can commence with a precursor that already contains the phenoxymethyl group, which is then carried through the ring-forming reactions described in section 2.1.1.

    Stereoselective Synthesis of this compound Enantiomers

    Achieving stereocontrol in the synthesis of 2-substituted piperidines is crucial, as different enantiomers can exhibit distinct biological activities. Several asymmetric strategies can be employed to produce enantiomerically enriched or pure this compound.

    One approach involves the use of chiral auxiliaries. For example, a dienetricarbonyliron complex can serve as a powerful chiral auxiliary, directing the stereochemical outcome of a double reductive amination cascade to yield a single diastereoisomeric product. rsc.orgnih.gov Subsequent removal of the iron complex reveals the enantiomerically enriched piperidine. Another widely used auxiliary is tert-butanesulfinamide, which can be condensed with an appropriate aldehyde to form a chiral sulfinylimine, guiding the stereoselective addition of nucleophiles or subsequent cyclization steps. researchgate.net

    Catalytic asymmetric hydrogenation is another highly efficient method. The reduction of 2-substituted pyridinium (B92312) salts using a chiral iridium catalyst, such as one bearing the MeO-BoQPhos ligand, can produce chiral piperidines with high levels of enantioselectivity. nih.gov This method offers an atom-economical route directly from readily available pyridine (B92270) derivatives.

    Biocatalytic methods, such as transamination reactions, also provide a powerful route to chiral amines and heterocycles. A multi-enzymatic cascade could be designed where a transaminase enzyme stereoselectively converts a diketoester precursor into an optically pure enamine or imine intermediate, which is then diastereoselectively reduced to the final trisubstituted piperidine. researchgate.net

    Method Chiral Source Key Features Potential Application
    Chiral AuxiliaryDienetricarbonyliron complexComplete diastereocontrol in double reductive amination. rsc.orgnih.govCyclization of a 1,5-keto-aldehyde precursor.
    Chiral Auxiliarytert-ButanesulfinamideFormation of chiral sulfinimines that direct subsequent bond formations. researchgate.netAsymmetric synthesis of piperidine precursors.
    Catalytic Asymmetric HydrogenationChiral Iridium Catalyst (e.g., Ir-MeO-BoQPhos)Direct, atom-economical reduction of pyridinium salts with high enantiomeric ratios. nih.govReduction of a 2-[(4-methylphenoxy)methyl]pyridinium salt.
    BiocatalysisTransaminase/Imine ReductaseHigh enantioselectivity under mild reaction conditions. researchgate.netCascade reaction from an achiral diketone precursor.

    Regioselective Functionalization Approaches

    Direct functionalization of the pre-formed this compound scaffold offers a route to novel analogs. Modern C-H activation strategies allow for the introduction of substituents at specific positions on the piperidine ring, often governed by the choice of catalyst and a directing group on the piperidine nitrogen. researchgate.netnih.govnih.gov

    For N-Boc-piperidine, palladium-catalyzed reactions can achieve arylation at the β-position (C3) or the more electronically favored α-position (C2/C6). rsc.orgresearchgate.net The selectivity is often controlled by the choice of ligand. While the C2 position is electronically activated, steric hindrance from the existing substituent in this compound might influence the regiochemical outcome, potentially favoring functionalization at the C6 position or other less hindered sites. nih.govnih.gov These advanced methods provide a powerful tool for late-stage modification of the piperidine core.

    Derivatization and Analog Synthesis from the this compound Scaffold

    The this compound structure serves as a versatile scaffold for the synthesis of a wide range of analogs. Modifications can be made at several positions, including the piperidine nitrogen, the piperidine ring itself (as described in 2.3), or the phenyl ring of the phenoxy group.

    The secondary amine of the piperidine ring is a prime site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's properties.

    N-Alkylation: The nitrogen can be readily alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net This reaction introduces new alkyl substituents onto the nitrogen atom. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is another effective method for N-alkylation.

    N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. This yields N-acylpiperidine derivatives (amides), which can alter the electronic properties and hydrogen-bonding capabilities of the nitrogen atom.

    N-Arylation: The introduction of an aryl group on the nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of the piperidine with an aryl halide or triflate.

    These derivatization reactions expand the chemical space accessible from the this compound scaffold, enabling the synthesis of diverse libraries of analogs for further investigation.

    Modification Reagents Product Type
    N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-Alkylpiperidine
    Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkylpiperidine
    N-AcylationAcyl chloride/Anhydride, Base (e.g., Et₃N)N-Acylpiperidine (Amide)
    N-ArylationAryl halide, Palladium catalyst, BaseN-Arylpiperidine

    Substitutions on the Phenoxy Ring

    No research articles or patents were identified that describe the substitution reactions on the phenoxy ring of this compound. This includes electrophilic or nucleophilic aromatic substitution reactions to introduce functional groups onto the p-methyl-substituted benzene (B151609) ring of the molecule.

    Alterations of the Methylene (B1212753) Bridge

    There is no available literature detailing the chemical alteration of the methylene bridge in this compound. Investigations into reactions such as oxidation, reduction, or the insertion of other functional groups at this position have not been reported.

    Green Chemistry Considerations in this compound Synthesis

    While green chemistry is a significant focus in modern synthetic chemistry, no studies have been published that specifically apply these principles to the synthesis of this compound. Reports on the use of environmentally benign solvents, catalysts, or waste reduction strategies for this particular compound are not found in the available literature.

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom. Analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional (2D) techniques like COSY and HSQC, allows for the complete assignment of all signals.

    The ¹H NMR spectrum is characterized by distinct regions corresponding to the piperidine ring, the p-methylphenoxy group, and the linking methylene bridge. The piperidine protons (C2-H to C6-H) typically appear as a series of complex multiplets in the upfield region (δ 1.0–3.5 ppm). The proton at C2 is diastereotopic and coupled to the adjacent methylene protons on the substituent and within the ring, resulting in a complex splitting pattern. The axial and equatorial protons of the piperidine ring are chemically non-equivalent, leading to further signal complexity. The two protons of the oxymethyl bridge (-O-CH₂-) are also diastereotopic and appear as distinct signals, often as a pair of doublets or a complex multiplet, typically in the range of δ 3.8–4.2 ppm. The aromatic protons of the 4-methylphenoxy group exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 6.8–7.2 ppm). The methyl group protons (-CH₃) give rise to a sharp singlet around δ 2.3 ppm.

    The ¹³C NMR spectrum provides complementary information. The carbons of the piperidine ring resonate in the aliphatic region (δ 20–60 ppm). The C2 carbon, being attached to the substituent, is typically found around δ 55–60 ppm. The methylene bridge carbon (-O-CH₂-) signal appears further downfield, usually in the δ 65–75 ppm range, due to the deshielding effect of the adjacent oxygen atom. Aromatic carbons are observed between δ 114–158 ppm, and the methyl carbon gives a signal near δ 20 ppm.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous 2-substituted piperidine and phenoxy compounds.

    Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
    Piperidine C2-H~3.0 - 3.4 (m)~55 - 60
    Piperidine C3, C4, C5-H~1.2 - 1.9 (m)~24 - 30
    Piperidine C6-H~2.6 - 3.1 (m)~46 - 50
    Piperidine N-H~1.5 - 2.5 (br s)-
    -O-CH₂-~3.8 - 4.2 (m)~68 - 73
    Aromatic C-H (ortho to O)~6.8 - 6.9 (d)~114 - 116
    Aromatic C-H (meta to O)~7.0 - 7.2 (d)~129 - 131
    Aromatic C-O-~156 - 158
    Aromatic C-CH₃-~130 - 132
    -CH₃~2.3 (s)~20 - 21

    Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

    Mass spectrometry is employed to confirm the molecular weight of this compound and to probe its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecular ion [M+H]⁺ is readily observed, confirming the molecular formula C₁₃H₁₉NO. uni.lu

    Under Electron Ionization (EI) or through tandem MS (MS/MS) experiments, the molecule undergoes characteristic fragmentation, providing valuable structural insights. The major fragmentation pathways for piperidine derivatives involve cleavages alpha to the nitrogen atom. libretexts.org Key fragmentation patterns for this compound include:

    Alpha-Cleavage: The most common fragmentation for N-heterocycles is the cleavage of the C-C bond adjacent to the nitrogen. For this molecule, this would involve the loss of the phenoxymethyl side chain, leading to a fragment corresponding to the piperidinyl ring.

    Ether Bond Cleavage: Scission of the C-O bond in the ether linkage is another prominent pathway. This can lead to the formation of a p-cresol radical cation (m/z 108) or a piperidinemethyl cation.

    Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, often resulting in the loss of ethylene (B1197577) or propylene (B89431) fragments. wvu.edu

    Formation of a Tropylium (B1234903) Ion: The 4-methylphenoxy group can rearrange to form a stable methyl-substituted tropylium ion.

    Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Based on common fragmentation patterns of piperidines and phenoxy ethers.

    m/z Predicted Fragment Ion Possible Origin
    206[C₁₃H₂₀NO]⁺Protonated Molecular Ion [M+H]⁺
    205[C₁₃H₁₉NO]⁺˙Molecular Ion [M]⁺˙
    121[C₇H₅O-CH₂]⁺Benzylic cleavage
    108[HO-C₆H₄-CH₃]⁺˙p-Cresol radical cation from ether cleavage
    98[C₆H₁₂N]⁺Piperidinemethyl cation from ether cleavage
    84[C₅H₁₀N]⁺Piperidine ring fragment from alpha-cleavage

    X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

    X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of closely related piperidine analogues reveals key structural features that can be extrapolated. nih.govmdpi.com

    Studies on 2-substituted and other piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. researchgate.netwhiterose.ac.uk In this conformation, substituents at the C2 position can occupy either an axial or an equatorial position. For this compound, the bulky phenoxymethyl group would be strongly favored to reside in the equatorial position to minimize steric hindrance (A¹,³ strain).

    In the solid state, intermolecular interactions play a crucial role in the crystal packing. The secondary amine of the piperidine ring (N-H) is a hydrogen bond donor, and the oxygen atom of the ether linkage can act as a hydrogen bond acceptor. Therefore, it is expected that the crystal structure would be stabilized by a network of N-H···O or N-H···N intermolecular hydrogen bonds, linking adjacent molecules into chains or more complex three-dimensional arrays.

    Table 3: Representative Crystallographic Data for an Analogous Substituted Piperidine Compound Data from a representative N-substituted piperidine derivative to illustrate typical parameters. mdpi.com

    Parameter Value
    Crystal SystemMonoclinic
    Space GroupP2₁/n
    a (Å)6.0430
    b (Å)8.0805
    c (Å)11.1700
    β (°)97.475
    Volume (ų)540.80
    ConformationChair

    Chiroptical Spectroscopy for Absolute Stereochemistry Determination

    The C2 atom of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the primary method for determining the absolute stereochemistry of such compounds. The main techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

    The absolute configuration of 2-substituted piperidines has been a subject of study, where the sign of the specific rotation ([α]) or the sign of the Cotton effect in ORD/CD spectra is correlated with the R or S configuration. documentsdelivered.com The chromophore in this molecule is the 4-methylphenoxy group. The electronic transitions of this aromatic chromophore, when perturbed by the adjacent chiral center, give rise to a characteristic CD spectrum.

    For the (R) and (S) enantiomers of this compound, it is expected that they would exhibit mirror-image CD spectra. The sign of the observed Cotton effect, particularly for the ¹Lₐ and ¹Lₑ transitions of the benzene ring, could be used to assign the absolute configuration by applying established empirical rules for this class of compounds or through comparison with quantum chemical calculations. While specific experimental data for this compound is not available, the methodology remains the standard for unequivocally assigning its absolute stereochemistry following chiral separation of the racemate. nih.gov

    Computational Chemistry and Molecular Modeling of 2 4 Methylphenoxy Methyl Piperidine

    Conformational Landscape Analysis and Molecular Dynamics Simulations

    The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the energetically favorable shapes a molecule can adopt and how it behaves over time in a simulated biological environment.

    Conformational Landscape Analysis:

    The conformational landscape of 2-[(4-Methylphenoxy)methyl]piperidine is primarily dictated by the piperidine (B6355638) ring and the rotatable bonds connecting it to the 4-methylphenoxy group. The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org In this chair form, the (4-methylphenoxy)methyl substituent at the C2 position can exist in either an axial or an equatorial orientation. nih.gov Generally, for substituted piperidines, the equatorial position is energetically favored to avoid steric clashes with other atoms on the ring. wikipedia.org However, the presence of the nitrogen atom and its lone pair, as well as potential interactions with solvents or neighboring groups, can influence this preference. wikipedia.orgnih.gov

    Computational methods, such as quantum mechanics (QM) or high-level molecular mechanics (MM), can be used to calculate the energy of different conformers. By systematically rotating the key dihedral angles—such as those around the C2-C(methylene) bond and the O-C(methylene) bond—a potential energy surface can be mapped out, identifying the lowest energy (most stable) conformations.

    Table 1: Illustrative Conformational Energy Profile This table represents a hypothetical energy profile for the primary conformers of this compound, as would be determined by computational analysis.

    Conformer Substituent Orientation (Piperidine C2) Relative Energy (kcal/mol) Key Dihedral Angles (°)
    1 Equatorial 0.00 τ1: ~180, τ2: ~180
    2 Axial +2.5 τ1: ~60, τ2: ~180
    3 Equatorial (gauche) +1.2 τ1: ~180, τ2: ~60

    Molecular Dynamics (MD) Simulations:

    MD simulations provide a dynamic view of the molecule, simulating its motion and interactions over time, typically within a solvent like water to mimic physiological conditions. researchgate.netresearchgate.net For this compound, an MD simulation would reveal the stability of its preferred conformations, the flexibility of the side chain, and its interactions with surrounding water molecules. nih.gov Key parameters analyzed from an MD simulation include:

    Root-Mean-Square Deviation (RMSD): This metric tracks the change in the atom positions over time relative to a starting structure. A stable RMSD plot indicates that the molecule has reached a stable conformational state during the simulation. nih.gov

    Hydrogen Bonding: MD simulations can identify and quantify the formation of hydrogen bonds between the piperidine nitrogen (as a hydrogen bond acceptor or donor, if protonated) and water molecules. researchgate.net

    Solvent-Accessible Surface Area (SASA): This measures the surface area of the molecule exposed to the solvent, providing insights into its solubility and the accessibility of different functional groups for potential interactions. researchgate.net

    These simulations confirm the conformational stability of piperidine derivatives and can validate the poses obtained from molecular docking studies by showing the stability of the ligand-protein complex over time. nih.govnih.gov

    Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

    Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), offer a highly accurate description of a molecule's electronic structure, which governs its reactivity and properties. researchgate.netnih.gov These methods are crucial for understanding aspects of molecular behavior that classical molecular mechanics cannot accurately describe. uzh.chscienceopen.com

    For this compound, DFT calculations can determine a variety of electronic properties:

    Optimized Molecular Geometry: QM methods provide a precise calculation of bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. researchgate.net

    Partial Atomic Charges: The distribution of electron density across the molecule is calculated to assign partial charges to each atom. These charges are critical for accurately modeling electrostatic interactions in molecular docking and MD simulations. uzh.ch

    Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

    Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It highlights electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), predicting sites for intermolecular interactions.

    Table 2: Hypothetical Quantum Mechanical Properties This table illustrates the type of data generated from QM calculations for this compound.

    Property Predicted Value Significance
    HOMO Energy -6.5 eV Indicates electron-donating capability
    LUMO Energy +1.2 eV Indicates electron-accepting capability
    HOMO-LUMO Gap 7.7 eV Predicts high chemical stability
    Dipole Moment 2.1 Debye Measures overall molecular polarity

    These calculations provide fundamental insights that can be used to build quantitative structure-activity relationship (QSAR) models, which correlate structural or electronic features with biological activity. researchgate.net

    Molecular Docking Studies for Ligand-Target Interaction Prediction (In Silico)

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. abap.co.in Given the structural similarity of piperidine-containing compounds to known therapeutic agents, likely biological targets for this compound include neurotransmitter transporters such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.govbiomolther.orgnih.gov

    In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

    Docking simulations could reveal key interactions between the ligand and amino acid residues in the transporter's binding pocket:

    Ionic Interactions: If the piperidine nitrogen is protonated at physiological pH, it can form a strong salt bridge with an acidic residue, such as aspartate, which is a crucial interaction for many ligands binding to monoamine transporters. nih.gov

    Hydrogen Bonding: The piperidine nitrogen and the ether oxygen can act as hydrogen bond acceptors, forming interactions with donor residues in the binding site.

    Hydrophobic Interactions: The 4-methylphenyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.govbiomolther.org

    Table 3: Illustrative Molecular Docking Results against Serotonin Transporter (SERT) This table provides a hypothetical summary of the interactions that might be predicted from docking this compound into the hSERT binding site.

    Interacting Residue (hSERT) Interaction Type Predicted Distance (Å)
    Asp98 Ionic Bond / Salt Bridge 2.8
    Tyr95 π-π Stacking 4.5
    Phe335 Hydrophobic (π-Alkyl) 3.9
    Ser438 Hydrogen Bond 3.1

    These in silico predictions provide a rational basis for a compound's potential mechanism of action and can guide the synthesis of more potent and selective analogs. nih.gov

    Structure-Based Design Principles for this compound Analogues

    The insights gained from molecular modeling studies form the foundation for structure-based drug design. By understanding how this compound and its analogs interact with a target protein, medicinal chemists can make rational modifications to improve desired properties like binding affinity, selectivity, and metabolic stability. nih.govresearchgate.net

    Based on structure-activity relationship (SAR) studies of similar piperidine derivatives, several design principles can be proposed:

    Piperidine Ring Modification: The stereochemistry of substituents on the piperidine ring can significantly impact potency and selectivity. figshare.comutmb.edu Modifying the substitution pattern could optimize interactions within the binding pocket.

    Linker Modification: The length and flexibility of the –O–CH2– linker are critical. Altering the linker could change the orientation of the aromatic ring relative to the piperidine core, potentially accessing different sub-pockets within the target protein.

    Aromatic Ring Substitution: The substituent on the phenoxy ring (the methyl group at position 4) plays a role in binding. Exploring other substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on the ring could enhance binding affinity or selectivity for one transporter over another. nih.govbiomolther.org For example, in some classes of piperidine-based transporter inhibitors, specific substitutions on the aromatic ring are known to confer selectivity for NET over SERT. figshare.com

    The ultimate goal is to use the computational model of the ligand-target complex to design novel analogs with an improved pharmacological profile, demonstrating the synergistic relationship between computational chemistry and experimental drug discovery. nih.gov

    Mechanistic Investigations of 2 4 Methylphenoxy Methyl Piperidine and Its Derivatives in Biological Systems in Vitro

    Enzyme Inhibition Kinetics and Mechanisms (In Vitro)

    In vitro enzyme inhibition studies are fundamental to elucidating the specific molecular interactions between a compound and its target enzyme. These assays can determine the potency of inhibition, the mode of action (e.g., competitive, non-competitive), and the selectivity for different enzyme isoforms.

    Monoamine Oxidase (MAO) Inhibition Studies

    Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression. nih.gov Studies on various piperidine (B6355638) derivatives have demonstrated their potential as MAO inhibitors. For instance, a series of pyridazinobenzylpiperidine derivatives showed a preference for inhibiting MAO-B over MAO-A. researchgate.netmdpi.com

    Table 1: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives

    Compound IC50 (µM) for MAO-B Ki (µM) for MAO-B Inhibition Type Selectivity Index (MAO-A/MAO-B)
    S5 0.203 0.155 ± 0.050 Competitive 19.04
    S16 0.979 0.721 ± 0.074 Competitive >10.21

    Data derived from studies on pyridazinobenzylpiperidine derivatives. mdpi.com

    Aldose Reductase (AR) Inhibition Studies

    Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. nih.gov By converting excess glucose to sorbitol, it contributes to diabetic complications. nih.govmdpi.com Therefore, AR inhibitors are of significant therapeutic interest. The inhibitory mechanism of various compounds against AR has been explored. For example, the novel inhibitor (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid demonstrated an uncompetitive type of inhibition with respect to both the D,L-glyceraldehyde substrate and the NADPH cofactor in in vitro assays using rat lens aldose reductase. researchgate.net

    An uncompetitive inhibition mechanism implies that the inhibitor binds to the enzyme-substrate complex, which can be particularly effective under conditions of high substrate concentration, such as hyperglycemia. researchgate.net While direct studies on 2-[(4-Methylphenoxy)methyl]piperidine are not available, its potential to interact with AR could be explored based on the activity of other heterocyclic compounds.

    HIV-1 Protease Inhibition Studies

    HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. nih.govmdpi.com The inhibition of this enzyme prevents the maturation of new viral particles. nih.gov In vitro assays for HIV-1 protease inhibitors typically utilize fluorogenic substrates to measure the enzyme's activity. researchgate.netnih.gov The potency of an inhibitor is often expressed as its inhibition constant (Ki), with lower values indicating greater potency. For instance, clinically approved inhibitors like darunavir (B192927) exhibit Ki values in the picomolar range. researchgate.netnih.gov

    The development of potent HIV-1 protease inhibitors has been a major success of structure-assisted drug design. researchgate.net Although specific data on the HIV-1 protease inhibitory activity of this compound is not documented in the available literature, the vast chemical space of piperidine-containing compounds warrants its investigation in this context.

    Receptor Binding and Modulation Studies (In Vitro)

    In vitro receptor binding and functional assays are essential for characterizing the interaction of a compound with specific receptor subtypes. These studies determine the affinity of the compound for the receptor and whether it acts as an agonist, antagonist, or modulator.

    Kappa Opioid Receptor Antagonism

    The kappa opioid receptor (KOR) is involved in pain, mood, and addiction. KOR antagonists are being investigated for the treatment of depression and substance use disorders. nih.gov Several classes of piperidine derivatives have been identified as potent and selective KOR antagonists. nih.gov For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been shown to be pure opioid receptor antagonists. nih.gov

    In vitro functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine the efficacy of these compounds. nih.govacs.org An antagonist will block the stimulation of [³⁵S]GTPγS binding induced by a KOR agonist. The antagonist potency is quantified by its equilibrium dissociation constant (Ke). For instance, a novel KOR antagonist, (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, demonstrated a Ke value of 0.03 nM at the kappa receptor with high selectivity over mu and delta receptors. documentsdelivered.com These findings with structurally related piperidines suggest that this compound could also exhibit antagonist activity at the KOR.

    Table 2: In Vitro Kappa Opioid Receptor Antagonist Activity of a Piperidine Derivative

    Compound KOR Ke (nM) MOR Ke (nM) DOR Ke (nM) KOR Selectivity (vs. MOR) KOR Selectivity (vs. DOR)
    JDTic analogue 0.03 3.0 23.8 100-fold 793-fold

    Data for (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. documentsdelivered.com

    Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D4R)

    Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders. nih.gov The dopamine D4 receptor (D4R) has been implicated in conditions such as psychosis and cognitive deficits. chemrxiv.org Developing ligands with high selectivity for D4R over other dopamine receptor subtypes (D1, D2, D3, D5) is a key goal in drug discovery to minimize side effects. sci-hub.se

    Radioligand binding assays are commonly used to determine the affinity (Ki value) of a compound for different receptor subtypes. nih.gov A series of novel 4,4-difluoropiperidine (B1302736) ether-based compounds have been identified as potent D4R antagonists with exceptional binding affinity and remarkable selectivity over other dopamine receptor subtypes. chemrxiv.org For example, compound 14a from this series displayed a Ki of 0.3 nM for D4R and over 2000-fold selectivity versus D1, D2, D3, and D5 receptors. chemrxiv.org The structural features of this compound make it a candidate for investigation as a selective D4R ligand.

    Table 3: Dopamine Receptor Subtype Selectivity of a Piperidine Derivative

    Compound D4R Ki (nM) D1R Ki (nM) D2R Ki (nM) D3R Ki (nM) D5R Ki (nM) D4R Selectivity (vs. D2R)
    14a 0.3 >1000 >1000 >1000 >1000 >2000-fold

    Data from a study on 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists. chemrxiv.org

    Other G-Protein Coupled Receptor (GPCR) Interactions

    The piperidine scaffold is a common feature in a multitude of pharmacologically active compounds that interact with a wide array of GPCRs. For instance, various derivatives of piperidine have been synthesized and shown to possess high affinity for receptors such as the serotonin (B10506) 5-HT2A and histamine (B1213489) H3 receptors. These studies demonstrate that modifications to the piperidine ring and its substituents can direct the pharmacological activity towards specific GPCRs.

    Cellular Pathway Modulation and Mechanistic Insights (In Vitro)

    The induction of apoptosis and modulation of the cell cycle are recognized activities of certain classes of piperidine derivatives, particularly in the context of anticancer research. For example, novel platinum-based complexes incorporating a piperidine ligand have been shown to induce apoptosis in tumor cells. nih.gov Similarly, other complex heterocyclic compounds containing a piperidine moiety have been observed to arrest the cell cycle at the G2/M phase and trigger apoptosis in cancer cell lines. nih.gov

    Despite these findings with structurally distinct piperidine-containing molecules, there is no direct in vitro evidence to suggest that this compound induces apoptosis or modulates the cell cycle. Mechanistic studies for this specific compound have centered on its role in neuronal calcium homeostasis, and its potential effects on cellular proliferation and programmed cell death pathways have not been a primary focus of investigation.

    Several studies have explored the antioxidant properties of various piperidine derivatives. For example, 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI) has been identified as a potential scavenger of reactive oxygen species (ROS). nih.gov This compound was shown to inhibit superoxide (B77818) radicals in human neutrophils. nih.gov The antioxidant activity in such cases is often attributed to the phenolic moiety within the structure, which can donate a hydrogen atom to neutralize free radicals.

    While this compound contains a phenoxy group, specific in vitro studies designed to evaluate its direct role in oxidative stress pathways are absent from the available literature. It has not been demonstrated whether it can act as a direct antioxidant or modulate cellular antioxidant defense mechanisms, such as the Nrf2 pathway, which is a mechanism reported for other cytoprotective compounds. mdpi.com

    Structure-Activity Relationship (SAR) Derivation for Mechanistic Elucidation

    Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates and for understanding their mechanism of action. For various classes of piperidine derivatives, extensive SAR studies have been conducted. For example, in the development of histamine H3 receptor antagonists, modifications to the piperidine ring and the nature of the linker and aromatic moieties have been systematically explored to enhance binding affinity and functional activity. nih.govnih.gov Similarly, SAR studies on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have elucidated the structural requirements for antidepressant activity. nih.gov

    The 2 4 Methylphenoxy Methyl Piperidine Scaffold in Medicinal Chemistry and Chemical Biology Research

    Scaffold Optimization and Lead Compound Development

    The process of optimizing a lead compound involves systematically modifying a chemical scaffold to enhance its potency, selectivity, and pharmacokinetic properties. The phenoxymethylpiperidine scaffold is amenable to such optimization through targeted chemical synthesis and structure-activity relationship (SAR) studies. Research into closely related scaffolds, such as fluorinated phenoxymethylpiperidines, provides a clear blueprint for how this process is executed.

    In the development of antagonists for the Dopamine (B1211576) 4 Receptor (D4R), a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold was systematically modified to explore the SAR. nih.gov Initial lead compounds with a 3-fluoro-4-methoxybenzyl group attached to the piperidine (B6355638) nitrogen showed modest D4R binding. nih.gov Optimization efforts focused on modifying the phenoxy portion of the molecule. For instance, attaching different southern moieties to the piperidine nitrogen and varying the substituents on the phenoxy ring led to the identification of compounds with significantly improved affinity.

    Key findings from these optimization studies revealed that:

    Phenoxy Ring Substitution is Critical: The nature and position of substituents on the phenoxy ring have a profound impact on binding affinity. For example, when combined with a 1-imidazo[1,5-a]pyridine southern moiety, a 4-cyanophenoxy group (Ki = 1.7 nM) and a 3,4-difluorophenoxy group (Ki = 2.7 nM) resulted in compounds with single-digit nanomolar binding to the D4 receptor. nih.gov

    Influence of Southern Moieties: The choice of the chemical group attached to the piperidine nitrogen dramatically influences potency. Switching from an imidazopyridine to a 5-N-methylindazole group generally resulted in more active compounds, with a 4-fluorophenoxy analog exhibiting a Ki of 1.0 nM. nih.gov

    Physicochemical Properties: Modifications were also guided by the need to optimize drug-like properties. The introduction of a 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold, for instance, improved physicochemical properties such as calculated logP (cLogP) while retaining excellent binding affinity. nih.gov

    These studies exemplify how the phenoxymethylpiperidine scaffold can be systematically decorated to fine-tune biological activity, leading from initial hits to potent and selective lead compounds.

    Compound SeriesPhenoxy Ring Substituent (R)Southern MoietyD4 Receptor Affinity (Ki, nM) nih.gov
    9j4-Cyano1-imidazo[1,5-a]pyridine1.7
    9k3,4-Difluoro1-imidazo[1,5-a]pyridine2.7
    9L4-Fluoro-3-methyl1-imidazo[1,5-a]pyridine6.5
    9s4-Fluoro5-N-methylindazole1.0
    9t3-Fluoro5-N-methylindazole3.0
    9cc3,4-Difluoro6-chloro-2-imidazo[1,2-b]pyridazine2.6
    9dd3-Fluoro6-chloro-2-imidazo[1,2-b]pyridazine5.5

    Bioisosteric Replacement Strategies within the Phenoxymethylpiperidine Motif

    Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve the properties of a lead compound by substituting one chemical group with another that has similar physical or chemical properties. This approach can enhance potency, reduce toxicity, alter metabolic pathways, or improve pharmacokinetics without drastically changing the molecule's ability to bind to its target. The phenoxymethylpiperidine motif offers several opportunities for such modifications.

    Ether Linkage Replacement: The ether oxygen connecting the phenyl ring and the piperidinemethyl group is a potential site for metabolic oxidation. A common bioisosteric replacement for an ether is a thioether (sulfur bridge). Replacing the sulfur atom in thioethers with other linkers has been explored to reduce susceptibility to metabolic oxidation. nih.gov Applying this to the phenoxymethylpiperidine scaffold, the replacement of the ether oxygen with sulfur could modulate the compound's metabolic profile and potentially alter the geometry and electronic nature of the linker, which could in turn influence binding affinity.

    Phenyl Ring Replacement: The phenyl ring is a frequent target for bioisosteric replacement. Aromatic heterocycles like thiophene (B33073) are often considered effective bioisosteres for a benzene (B151609) ring. nih.gov Thiophene maintains the planarity and π-electron cloud of a phenyl ring but introduces a heteroatom that can alter polarity, lipophilicity, and metabolic routes. Studies have shown that replacing a benzene ring with a thiophene ring is well-tolerated in ligands for various receptors, sometimes with minimal loss or even an increase in affinity. nih.gov For the 2-[(4-methylphenoxy)methyl]piperidine scaffold, replacing the p-methylphenyl group with a methyl-substituted thienyl ring could serve to fine-tune solubility and metabolic stability while preserving the necessary steric and electronic interactions with the biological target.

    Piperidine Ring Bioisosteres: While the piperidine ring is often central to the activity of these compounds, in some contexts, it can be replaced by other saturated heterocycles like morpholine, thiomorpholine, or piperazine (B1678402) to explore different hydrogen bonding patterns and physicochemical properties.

    These bioisosteric strategies allow chemists to explore a wider chemical space around the core phenoxymethylpiperidine motif, providing a rational path to overcoming liabilities in lead compounds.

    Application as a Chemical Probe for Target Identification

    A key challenge in chemical biology is identifying the specific protein targets through which a small molecule exerts its biological effects. Chemical probes are essential tools for this purpose. A chemical probe is typically a derivative of a bioactive compound that has been modified to include a reactive group or a reporter tag (e.g., biotin (B1667282), a fluorophore) to enable target identification.

    While there are no specific reports of this compound being used as a chemical probe, its structure is suitable for such an application. The development of a chemical probe from this scaffold would involve several key steps:

    Probe Design and Synthesis: A linker arm would need to be attached to a position on the molecule that does not interfere with its binding to its biological target(s). For the phenoxymethylpiperidine scaffold, a potential attachment point could be the piperidine nitrogen, provided that this position is not essential for activity. Alternatively, if SAR studies show tolerance for substitution at other positions, such as the methyl group on the phenoxy ring or another position on the aromatic ring, these could be used as attachment points. A reporter tag, most commonly biotin for affinity-based pulldown experiments, would be attached to the terminus of this linker.

    Target Fishing: The biotinylated probe would be incubated with a complex biological sample, such as a cell lysate or tissue homogenate. The probe will bind to its specific protein targets.

    Affinity Purification: The probe-protein complexes are then "fished out" from the lysate using an affinity matrix, typically streptavidin-coated beads, which bind tightly to the biotin tag. Unbound proteins are washed away.

    Protein Identification: The captured proteins are eluted from the beads, separated (usually by gel electrophoresis), and identified using mass spectrometry-based proteomics. This provides a list of candidate proteins that interact directly with the original bioactive compound.

    By converting the this compound scaffold into a chemical probe, researchers could unambiguously identify its molecular targets in an unbiased manner, thereby elucidating its mechanism of action and potentially uncovering new therapeutic applications.

    The Phenoxymethylpiperidine System as a Privileged Structure in Drug Design

    A "privileged structure" is a molecular framework that is capable of providing useful ligands for more than one type of biological target. mdpi.com These scaffolds are frequently found in approved drugs and are considered valuable starting points in drug discovery because they possess favorable drug-like properties and a versatile three-dimensional geometry that can be adapted to interact with various protein binding sites.

    The phenoxymethylpiperidine system can be considered a privileged structure for several reasons:

    The Piperidine Moiety: Piperidines are one of the most important and frequently occurring heterocyclic fragments in pharmaceuticals. Their prevalence stems from the fact that the saturated, non-planar piperidine ring can project substituents into three-dimensional space, allowing for precise orientational control to maximize interactions with a target protein. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling it to form strong ionic bonds or key hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

    The Phenoxy Moiety: The phenoxy group also contributes to the privileged nature of the scaffold. The aromatic ring can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The ether oxygen can act as a hydrogen bond acceptor.

    Combined Versatility: The combination of these two components via a methylene (B1212753) ether linker creates a versatile scaffold. The distance and relative orientation between the piperidine and phenoxy rings can be modulated, and both rings can be readily substituted to fine-tune affinity and selectivity for a given target. This structural and functional versatility allows the phenoxymethylpiperidine framework to serve as a template for developing ligands for a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

    The inherent properties of the piperidine ring as a 3D scaffold and the phenoxy group as a versatile binding element, combined with synthetic tractability, establish the phenoxymethylpiperidine system as a privileged structure in the design of new therapeutic agents.

    Future Perspectives and Emerging Research Directions for 2 4 Methylphenoxy Methyl Piperidine Chemistry

    Novel Synthetic Methodologies and Sustainable Chemistry

    The synthesis of piperidine (B6355638) derivatives has seen significant advancements, moving towards more efficient and environmentally benign processes. nih.gov Future research into the synthesis of 2-[(4-Methylphenoxy)methyl]piperidine and its analogues will likely focus on several key areas of innovation.

    One promising direction is the application of multicomponent reactions (MCRs). nih.gov MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing waste and improving efficiency. nih.gov The development of novel MCRs tailored for the synthesis of 2-substituted piperidines could provide rapid access to a diverse library of derivatives of this compound.

    Furthermore, the principles of sustainable or "green" chemistry are becoming increasingly important in pharmaceutical manufacturing. For the synthesis of this compound, this could involve the use of heterogeneous catalysts based on nanoparticles, which can be easily recovered and reused, minimizing waste. nih.gov The exploration of aqueous solvent systems for key synthetic steps is another avenue that aligns with the goals of sustainable chemistry. nih.gov

    Synthetic ApproachPotential Advantages for this compound
    Multicomponent Reactions (MCRs)Rapid generation of diverse derivatives, reduced waste, increased efficiency. nih.gov
    Heterogeneous CatalysisCatalyst reusability, simplified product purification, reduced environmental impact. nih.gov
    Aqueous SynthesisEnvironmentally friendly, potentially improved safety profile. nih.gov

    Advanced Computational Approaches in Design and Prediction

    Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For this compound, advanced computational approaches can guide the optimization of its structure to enhance biological activity and selectivity.

    Molecular docking and molecular dynamics (MD) simulations are powerful techniques to predict and analyze the binding of small molecules to protein targets. rsc.orgnih.gov These methods can be employed to identify potential biological targets for this compound and to understand the key molecular interactions that govern its binding affinity. rsc.org By visualizing how the compound fits into the active site of a receptor or enzyme, researchers can make informed decisions about structural modifications to improve its potency.

    In addition to binding prediction, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for the early assessment of a compound's drug-like properties. sphinxsai.comnih.gov Computational models can predict various pharmacokinetic and toxicological parameters, helping to identify potential liabilities before significant resources are invested in synthesis and testing. sphinxsai.comnih.gov This predictive capability can significantly de-risk the drug development process for derivatives of this compound.

    Computational MethodApplication in this compound Research
    Molecular DockingPrediction of binding modes to biological targets. rsc.orgnih.gov
    Molecular Dynamics (MD) SimulationsAnalysis of the stability of ligand-protein complexes. rsc.org
    In Silico ADMET PredictionEarly assessment of drug-like properties and potential toxicity. sphinxsai.comnih.gov

    Exploration of New Biological Targets and Pathways (In Vitro)

    While the initial biological activity of this compound might be known, a comprehensive exploration of its effects on various biological targets and pathways is essential for uncovering its full therapeutic potential. The unique structure of piperidine allows it to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. researchgate.netclinmedkaz.org

    Future in vitro studies on this compound and its derivatives should aim to screen against a broad panel of biologically relevant targets. This could include assays for various G-protein coupled receptors (GPCRs), kinases, and proteases, which are implicated in a multitude of diseases. eurofinsdiscovery.com The identification of novel, unexpected biological activities could open up new therapeutic avenues for this class of compounds.

    Furthermore, investigating the compound's effect on specific cellular signaling pathways can provide a deeper understanding of its mechanism of action. Techniques such as reporter gene assays and high-content imaging can be used to assess the impact of this compound on pathways relevant to cancer, inflammation, and neurological disorders.

    Research AreaPotential In Vitro Approaches
    Target IdentificationBroad-panel screening against GPCRs, kinases, and proteases. eurofinsdiscovery.com
    Mechanism of Action StudiesReporter gene assays, high-content imaging.
    Cellular Pathway AnalysisInvestigation of effects on key signaling cascades.

    Development of High-Throughput Screening Assays for Derivatives

    To efficiently explore the structure-activity relationship (SAR) of this compound, the development of robust high-throughput screening (HTS) assays is crucial. eurofinsdiscovery.com HTS allows for the rapid screening of large libraries of compounds to identify "hits" with desired biological activity. eurofinsdiscovery.com

    For this compound derivatives, this would involve designing and optimizing assays that are amenable to automation and miniaturization. A variety of assay technologies can be employed, including fluorescence-based, luminescence-based, and label-free methods. eurofinsdiscovery.commdpi.com The choice of assay will depend on the specific biological target and the desired endpoint.

    A well-designed HTS campaign can accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. eurofinsdiscovery.com The data generated from HTS can also be used to build predictive computational models to guide further rounds of compound design and synthesis.

    HTS Assay TechnologyAdvantages
    Fluorescence-Based AssaysHigh sensitivity, wide range of applications. mdpi.com
    Luminescence-Based AssaysLow background, high signal-to-noise ratio. eurofinsdiscovery.com
    Label-Free TechnologiesAllows for the study of unmodified proteins and cells.

    Integration with Chemoinformatic and AI-Driven Discovery Platforms

    For this compound, integrating its research with these platforms can significantly enhance the efficiency of the discovery process. Machine learning algorithms can be trained on existing data for piperidine derivatives to predict the biological activity of novel, unsynthesized compounds. nih.gov This can help prioritize which molecules to synthesize, saving time and resources.

    AI-Driven ApproachApplication in this compound Discovery
    Machine LearningPrediction of biological activity and properties of new derivatives. nih.gov
    Generative AIDe novo design of novel compounds with optimized characteristics. optibrium.com
    ChemoinformaticsAnalysis of large datasets to identify structure-activity relationships.

    Q & A

    Q. What are the standard synthetic routes for 2-[(4-Methylphenoxy)methyl]piperidine, and how do reaction conditions influence yield?

    Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

    • Step 1: React piperidine derivatives with 4-methylphenoxymethyl halides in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (NaOH or triethylamine) to facilitate alkylation .
    • Step 2: Purify the crude product via column chromatography or crystallization. Yields depend on solvent choice, temperature (optimized at 0–25°C), and stoichiometric ratios of reactants .

    Q. How is the structural identity of this compound confirmed in academic studies?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra reveal characteristic peaks for the piperidine ring (δ 1.4–2.8 ppm for protons, 40–60 ppm for carbons) and the 4-methylphenoxy group (δ 6.7–7.2 ppm for aromatic protons) .
    • Mass Spectrometry (MS): Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 219.3 g/mol) confirm the compound’s identity .
    • X-ray Crystallography: SHELX software refines crystal structures to validate bond lengths and angles, particularly for chiral centers .

    Q. What safety protocols are critical when handling this compound?

    Methodological Answer:

    • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors (especially in dichloromethane-based syntheses) .
    • Waste Disposal: Neutralize acidic/basic byproducts before disposal and adhere to local regulations for organic waste .

    Advanced Research Questions

    Q. How can synthetic yields be improved for this compound derivatives?

    Methodological Answer:

    • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
    • Microwave-Assisted Synthesis: Reduce reaction time (from 12 hours to 30 minutes) while maintaining yields >70% .
    • Solvent-Free Conditions: Explore mechanochemical grinding to eliminate solvent use, improving atom economy .

    Q. How should researchers address contradictions in reported biological activities of piperidine derivatives?

    Methodological Answer:

    • Comparative Assays: Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., MTT viability tests) to isolate variables .
    • Dose-Response Analysis: Establish IC50_{50} values across multiple concentrations to validate potency claims .
    • Meta-Analysis: Use computational tools (e.g., PubChem BioActivity Data) to cross-reference reported activities and identify outliers .

    Q. What computational strategies predict the binding affinity of this compound to biological targets?

    Methodological Answer:

    • Molecular Docking: Use AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the 4-methylphenoxy group .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
    • QSAR Models: Develop quantitative structure-activity relationships using electronic descriptors (e.g., HOMO-LUMO gaps) from Gaussian calculations .

    Q. How does substituent variation on the phenoxy group affect the compound’s physicochemical properties?

    Methodological Answer:

    • LogP Analysis: Introduce electron-withdrawing groups (e.g., -NO2_2) to decrease lipophilicity (LogP from 3.2 to 2.5), enhancing aqueous solubility .
    • Thermal Stability: Use DSC/TGA to show that bulky substituents (e.g., -CF3_3) increase melting points by 20–30°C due to reduced molecular mobility .
    • Bioavailability: Compare Caco-2 permeability assays for derivatives with -OCH3_3 (high absorption) vs. -Cl (moderate absorption) .

    Data Contradiction Example:

    • Issue: Conflicting reports on cytotoxicity (e.g., some studies show IC50_{50} = 10 µM, others report no activity at 50 µM).
    • Resolution: Validate purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO) as confounding factors .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.